(R)-2-Amino-N-((2S,3R)-1-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-3-hydroxy-1-oxobutan-2-yl)-4-methylpentanamide acetate
Description
The compound “(R)-2-Amino-N-((2S,3R)-1-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-3-hydroxy-1-oxobutan-2-yl)-4-methylpentanamide acetate” is a structurally complex molecule featuring multiple stereochemical centers and functional groups. Its backbone includes:
- A guanidino group (providing strong basicity and hydrogen-bonding capacity).
- A 4-nitrophenyl substituent (imparting electron-withdrawing properties).
- Hydroxy and methyl groups influencing solubility and steric interactions.
- An acetate counterion enhancing stability and solubility in aqueous media.
Standardized information for such compounds is typically cataloged in databases like PubChem, which integrates data from diverse sources .
Properties
Molecular Formula |
C24H40N8O8 |
|---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
acetic acid;(2R)-2-amino-N-[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C22H36N8O6.C2H4O2/c1-12(2)11-16(23)19(32)29-18(13(3)31)21(34)28-17(5-4-10-26-22(24)25)20(33)27-14-6-8-15(9-7-14)30(35)36;1-2(3)4/h6-9,12-13,16-18,31H,4-5,10-11,23H2,1-3H3,(H,27,33)(H,28,34)(H,29,32)(H4,24,25,26);1H3,(H,3,4)/t13-,16-,17+,18+;/m1./s1 |
InChI Key |
GUAQUTSQGTZYFU-YOLUUEMDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](CC(C)C)N)O.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Peptide Coupling Strategies
The backbone of this compound is peptide-like, suggesting the use of standard peptide coupling reagents such as:
- Carbodiimides (e.g., EDC, DCC) with additives like HOBt or HOAt to improve coupling efficiency and reduce racemization.
- Uronium or phosphonium salts (e.g., HATU, PyBOP) for enhanced coupling rates and yields.
The amino acid derivatives are typically protected on side chains and the N-terminus to prevent side reactions. For example, guanidino groups are often protected as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or other acid-labile groups.
Stereoselective Synthesis
Stereochemistry is controlled by using enantiomerically pure amino acid building blocks, commercially available or synthesized via asymmetric synthesis. The (R)- and (S)-configurations are maintained by:
- Employing chiral starting materials.
- Avoiding racemization during coupling by using mild conditions and additives.
Protection and Deprotection
- Side chains such as hydroxyl and guanidino groups require protection during synthesis.
- Typical protecting groups include Boc, Fmoc for amines; tBu for hydroxyls; and Pbf for guanidino.
- Deprotection is carried out under acidic conditions (e.g., TFA) after chain assembly.
Salt Formation
The final compound is isolated as an acetate salt, achieved by treatment with acetic acid or acetate salts to improve solubility and stability.
Representative Synthetic Route (Hypothetical)
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of protected amino acid derivatives | Commercially available or synthesized via chiral synthesis | Ensure stereopurity |
| 2 | Coupling of (S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino fragment to (2S,3R)-3-hydroxy-1-oxobutan-2-yl derivative | HATU, DIPEA, DMF, room temp | Use side chain protection for guanidino and hydroxyl |
| 3 | Coupling of above intermediate to (R)-2-amino-4-methylpentanamide | EDC/HOBt or HATU, DIPEA | Maintain stereochemistry |
| 4 | Deprotection of side chains | TFA in DCM | Remove Boc, Pbf, tBu protecting groups |
| 5 | Salt formation | Acetic acid or acetate buffer | Isolate acetate salt |
Data Tables and Research Discoveries
Typical Peptide Coupling Reagents and Their Effectiveness
| Reagent | Coupling Efficiency | Racemization Risk | Typical Use Case |
|---|---|---|---|
| DCC/HOBt | Moderate to high | Moderate | Standard peptide bond formation |
| EDC/HOBt | High | Low | Water-soluble, mild conditions |
| HATU | Very high | Very low | Difficult couplings, sterically hindered peptides |
| PyBOP | High | Low | Similar to HATU, alternative |
Protection Groups for Guanidino and Hydroxyl Groups
| Functional Group | Protecting Group | Deprotection Conditions | Stability Notes |
|---|---|---|---|
| Guanidino (Arginine) | Pbf, Mtr | TFA, mild acid | Acid-labile, stable to base |
| Hydroxyl (Serine, Threonine) | tBu, TBDMS | TFA for tBu, fluoride for TBDMS | tBu acid-labile, TBDMS base-labile |
Reported Yields and Purity
Due to the complexity, yields per coupling step typically range from 80-95%, with overall yields dependent on purification efficiency. Purity is confirmed by HPLC and NMR.
Supporting Literature and Patents
- Peptide synthesis strategies for complex guanidino-containing peptides are extensively described in peptide chemistry literature and patents such as US20160159905A1, which covers anti-PD-1 antibodies but includes peptide synthesis methodologies relevant to guanidino peptides.
- The use of nitrophenyl-substituted amines in peptide synthesis is documented in chemical databases like PubChem, indicating synthetic routes for related compounds with nitrophenyl groups.
- Advanced multicomponent reactions such as Ugi and Passerini reactions provide alternative synthetic routes for complex peptides and peptidomimetics, offering stereocontrol and functional group tolerance.
- Protection strategies and coupling reagent efficiencies are standard in peptide synthesis protocols and have been validated in numerous research articles and reviews.
The preparation of (R)-2-Amino-N-((2S,3R)-1-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-3-hydroxy-1-oxobutan-2-yl)-4-methylpentanamide acetate involves sophisticated peptide synthesis techniques. Key aspects include stereoselective coupling of protected amino acid derivatives, introduction of the 4-nitrophenylamino moiety via amide bond formation, and careful protection/deprotection of guanidino and hydroxyl groups. The final compound is isolated as an acetate salt for enhanced stability.
This synthesis requires expertise in peptide chemistry, access to enantiomerically pure building blocks, and rigorous purification and characterization protocols to ensure high purity and correct stereochemistry.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-N-((2S,3R)-1-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-3-hydroxy-1-oxobutan-2-yl)-4-methylpentanamide acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium or copper). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxyl or nitro derivatives, while reduction reactions may yield amino derivatives.
Scientific Research Applications
®-2-Amino-N-((2S,3R)-1-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-3-hydroxy-1-oxobutan-2-yl)-4-methylpentanamide acetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-N-((2S,3R)-1-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-3-hydroxy-1-oxobutan-2-yl)-4-methylpentanamide acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Structural Similarity Analysis
Structural similarity analysis (SSA) evaluates molecular frameworks, functional groups, and stereochemistry to identify analogs with comparable bioactivity or physicochemical properties . Below, the target compound is compared to three structurally related molecules from the evidence:
Table 1: Structural and Functional Group Comparison
Key Observations:
Guanidino vs. Nitro Groups: The target’s guanidino group (basic, polar) contrasts with the nitro group in CID 141205-31-4 , which may reduce solubility but enhance electron-deficient interactions.
Backbone Complexity : The target and CID 141205-31-4 share branched alkyl chains and hydroxy groups, suggesting similar logP values and membrane permeability.
Pharmacological and Physicochemical Properties
Table 2: Inferred Properties
Key Findings:
- The acetate salt in the target likely improves aqueous solubility compared to non-salt analogs .
- The guanidino group may enhance binding to aspartic proteases (e.g., HIV protease) via ionic interactions, similar to ritonavir derivatives .
- The nitro group in is associated with genotoxicity risks , whereas the target’s 4-nitrophenyl group may reduce such risks due to steric shielding.
Database and Computational Insights
PubChem’s standardization process enables efficient comparison of stereochemistry and bioassay data. For example:
Biological Activity
(R)-2-Amino-N-((2S,3R)-1-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-3-hydroxy-1-oxobutan-2-yl)-4-methylpentanamide acetate is a complex organic compound with significant potential in medicinal chemistry. Its structure includes multiple functional groups such as amino, guanidino, and nitrophenyl moieties, which are crucial for its biological activity. This article explores the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and relevant research findings.
Structural Features
The compound's intricate structure can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 508.57 g/mol |
| Key Functional Groups | Amino, Guanidino, Nitrophenyl |
| Stereochemistry | (R) and (S) configurations indicating specific biological interactions |
Predicted Biological Activity
Based on its structural characteristics, (R)-2-Amino-N-((2S,3R)-1-(((S)-5-guanidino...) is expected to exhibit various biological activities:
- Anti-inflammatory Activity : The presence of the guanidino group suggests potential interactions with nitric oxide synthase, which plays a role in inflammation regulation.
- Antitumor Activity : Similar compounds have shown antitumor properties, making this compound a candidate for further investigation in cancer treatment.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, particularly those related to cardiovascular health.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of (R)-2-Amino-N-((2S,3R)-...) with various biological targets. These studies indicate that the compound may effectively bind to receptors involved in inflammation and tumor growth.
High-throughput Screening
High-throughput screening methods have been utilized to evaluate the pharmacological effects of the compound on different cell lines. Initial results suggest that it exhibits selective inhibition of cytokine release in monocytes, indicating its potential as an anti-inflammatory agent .
In Vitro Assays
In vitro assays have demonstrated that (R)-2-Amino-N-((2S,3R)-...) can modulate the activity of specific signaling pathways associated with inflammation and cancer progression. For instance, studies showed a significant reduction in interleukin (IL)-6 levels in treated cells compared to controls .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that (R)-2-Amino-N-((2S,3R)-...) may offer enhanced potency or selectivity due to its unique functional groups and stereochemistry.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Guanidinopentanamide | Guanidino group | Potential anti-inflammatory |
| 4-Nitrophenylalanine | Nitro group on phenyl | Antitumor activity |
| L-NAME | Guanidino group | Inhibitor of nitric oxide synthase |
Q & A
Basic Research Questions
Q. What are the key analytical techniques for confirming the stereochemical integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration and hydrogen bonding networks. For example, intermolecular O–H⋯O and N–H⋯O interactions stabilize the crystal lattice, as observed in single-crystal studies .
- RP-HPLC : Determines enantiomeric purity. A validated method using a chiral column (e.g., C18) with mobile phases like acetonitrile-phosphate buffer can separate enantiomers, as demonstrated for structurally similar compounds .
- Optical Rotation ([α]D) : Supports chiral consistency. For instance, [α]D values (e.g., −9.2 in CHCl3) align with reported configurations .
| Technique | Key Parameters | Reference |
|---|---|---|
| X-ray Crystallography | R factor ≤ 0.041, hydrogen bond analysis | |
| RP-HPLC | Chiral columns, retention times (e.g., 24.27 min vs. 22.72 min for enantiomers) | |
| [α]D Measurement | Solvent: CHCl3, concentration: 0.20 g/mL |
Q. How can synthesis yield and purity be optimized for this compound?
- Methodological Answer :
- Full Factorial Design : Systematically evaluates variables (e.g., temperature, reagent ratios). For example, optimizing NaBH₄ reduction steps in multi-component reactions improves yields .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or trifluoroacetyl groups to prevent side reactions during peptide coupling steps, as seen in analogous syntheses .
- Purification : Gradient elution in flash chromatography (e.g., hexane/ethyl acetate) removes byproducts. Purity ≥98% (HPLC) is achievable .
Advanced Research Questions
Q. How do intermolecular hydrogen bonds influence the compound’s stability and bioactivity?
- Methodological Answer :
- Structural Analysis : X-ray data reveal chains of O–H⋯O and N–H⋯O bonds along the a-axis, forming layered networks. These interactions enhance thermal stability and may affect solubility .
- Molecular Dynamics Simulations : Predict how hydrogen bonding affects ligand-receptor binding. Compare with analogs like bistramide A, where hydrogen bonds correlate with cytotoxicity .
Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?
- Methodological Answer :
- Targeted Assays : Use aminopeptidase N (APN/CD13) inhibition assays to isolate mechanisms, as seen in related guanidino-containing compounds .
- Dose-Response Studies : Address conflicting IC₅₀ values by testing across concentrations (nM–µM) in multiple cell lines (e.g., A549, HeLa).
- Meta-Analysis : Compare structural motifs with activities in databases (e.g., PubChem BioAssay). For example, the 4-nitrophenyl group may modulate dual activity .
Q. How can computational methods enhance structure-activity relationship (SAR) studies?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with APN/CD13. Align with crystallographic data to validate binding poses .
- QSAR Modeling : Train models on analogs (e.g., trifluoroacetyl derivatives) to predict bioactivity. Parameters like logP and polar surface area correlate with membrane permeability .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., guanidino group nucleophilicity) .
Data Contradiction Analysis
Q. Why do different studies report varying enantiomeric excess (ee) values for synthesized batches?
- Methodological Answer :
- Chiral Column Variability : Columns with different stationary phases (e.g., amylose vs. cellulose) may resolve enantiomers inconsistently .
- Synthetic Conditions : Trace moisture during LiEt₃BH reduction () can hydrolyze intermediates, altering ee. Controlled anhydrous conditions (e.g., dry THF, N₂ atmosphere) minimize this .
| Factor | Impact on ee | Mitigation Strategy |
|---|---|---|
| Column Type | ±5–10% variability | Use validated chiral columns (e.g., Chiralpak IA) |
| Reaction Moisture | Reduces ee by 15–20% | Strict anhydrous protocols |
Experimental Design Recommendations
Q. What in vitro assays are suitable for evaluating this compound’s mechanism of action?
- Methodological Answer :
- Enzyme Inhibition : APN/CD13 assays using L-leucine-p-nitroanilide as a substrate .
- Cell Viability : MTT assays in cancer lines (e.g., MCF-7) with IC₅₀ determination. Compare with positive controls like bestatin .
- Binding Kinetics : Surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., KD values in µM range) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
